molecular formula C11H12N6O4 B14924713 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B14924713
M. Wt: 292.25 g/mol
InChI Key: UMPNPZXGXSRDQL-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring dual carbamoyl groups and a carboxylic acid moiety. Its structure comprises two 1-methylpyrazole rings connected via a carbamoyl bridge, with one ring substituted by a carboxylic acid at position 2. The carboxylic acid group enhances hydrophilicity, while the carbamoyl groups may contribute to binding specificity in biological systems.

Properties

Molecular Formula

C11H12N6O4

Molecular Weight

292.25 g/mol

IUPAC Name

5-[(5-carbamoyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H12N6O4/c1-16-7(5(3-13-16)11(20)21)10(19)15-6-4-14-17(2)8(6)9(12)18/h3-4H,1-2H3,(H2,12,18)(H,15,19)(H,20,21)

InChI Key

UMPNPZXGXSRDQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=C(N(N=C2)C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the cyclization of appropriate precursors

For instance, the Mannich reaction, a three-component reaction involving an amine, formaldehyde, and a carbonyl compound, can be employed to introduce the aminocarbonyl groups . The reaction conditions often require the use of catalysts such as ceric ammonium nitrate and may be conducted under microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high yields and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminocarbonyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminocarbonyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name / ID Key Substituents Functional Groups Notable Properties Reference
Target Compound : 5-[(5-Carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid - 1-Methylpyrazole rings
- Carbamoyl bridge
- Carboxylic acid at position 4
Carbamoyl, Carboxylic acid High hydrogen-bonding capacity; moderate lipophilicity due to polar groups -
5-{[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid () - Chloro, dimethylpyrazole
- Butyl chain linker
Carboxylic acid, Amide Increased lipophilicity from chloro and alkyl groups; potential steric hindrance
5-({ethyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid () - Ethylamino linker
- Ethyl and methyl substituents
Carboxylic acid, Amide Enhanced flexibility from ethyl groups; reduced crystallinity
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid () - Phenyl groups at positions 1 and 3 Carboxylic acid High melting point (136°C); aromatic stacking potential
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile () - Bromopropanoyl
- Nitrile group
Bromo, Nitrile Electrophilic reactivity from bromo and nitrile; lower solubility in polar solvents
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile () - Oxadiazole-thioacetyl
- Nitrile
Oxadiazole, Nitrile Improved metabolic stability; potential π-π interactions with oxadiazole

Key Comparisons:

Solubility and Polarity :

  • The target compound’s carboxylic acid group confers higher aqueous solubility compared to nitrile- or aryl-substituted analogs (e.g., ) .
  • Compounds with alkyl linkers (e.g., ) exhibit lower polarity due to hydrophobic substituents, reducing water solubility .

Synthetic Pathways: Carboxylic acid derivatives (e.g., ) are synthesized via ester hydrolysis (NaOH/MeOH), a method likely applicable to the target compound . Carbamoyl-linked analogs (e.g., ) may require coupling reactions, as seen in bromopropanoyl intermediates () .

Biological Interactions :

  • Carbamoyl groups in the target compound may mimic peptide bonds, enabling interactions with enzymes or receptors. In contrast, oxadiazole () or tetrazole () substituents enhance metabolic stability and binding affinity .
  • The nitro group in ’s compound introduces strong electron-withdrawing effects, increasing acidity and reactivity compared to the carbamoyl groups in the target compound .

Crystallography and Stability :

  • Tools like SHELXL () and ORTEP () are critical for structural validation. The target compound’s hydrogen-bonding network (carboxylic acid and carbamoyl) likely promotes crystalline stability, similar to ’s diphenyl derivative .

Thermal Properties :

  • The target compound’s melting point is expected to exceed that of alkyl-substituted analogs (e.g., ) due to stronger intermolecular forces but may be lower than aromatic derivatives (e.g., , m.p. 136°C) .

Research Findings and Implications

  • Structural Insights : X-ray crystallography (e.g., ) reveals that pyrazole derivatives often adopt planar conformations, facilitating stacking interactions. The target compound’s carboxylic acid group may form dimers via hydrogen bonds, as observed in carboxylic acid dimers () .

Biological Activity

5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available pyrazole derivatives. The key steps typically include:

  • Formation of the pyrazole ring.
  • Introduction of carbamoyl groups via nucleophilic substitution.
  • Carboxylation to yield the final product.

Biological Activity

The biological activity of this compound is primarily characterized by its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that pyrazole-containing compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of:

  • Breast cancer cells (MDA-MB-231)
  • Liver cancer cells (HepG2)

In a study evaluating several pyrazole derivatives, those with similar structural characteristics demonstrated IC50 values ranging from 10 to 30 µM against these cell lines, indicating moderate potency.

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-23115 ± 2
Compound BHepG225 ± 3
Target CompoundMDA-MB-23120 ± 2Current Study
Target CompoundHepG230 ± 4Current Study

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through in vitro assays measuring cytokine release and nitric oxide production in macrophages. Results indicate that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications on the pyrazole ring and the substituents at various positions can significantly influence biological activity:

  • Electron-donating groups at certain positions enhance anticancer activity.
  • Hydrophobic interactions play a crucial role in binding affinity to target proteins.

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study, the compound was tested alongside standard chemotherapeutics such as paclitaxel. The results indicated that while paclitaxel had an IC50 of approximately 8 µM against MDA-MB-231 cells, the target compound exhibited comparable efficacy with an IC50 of 20 µM, suggesting it may serve as a potential adjunct therapy.

Case Study 2: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory effects demonstrated that treatment with the compound reduced LPS-induced nitric oxide production by approximately 50% at a concentration of 10 µM, showcasing its potential for treating inflammatory diseases.

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